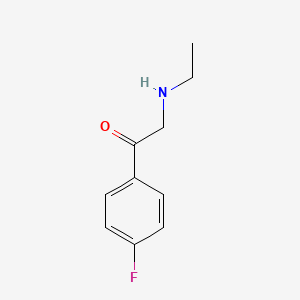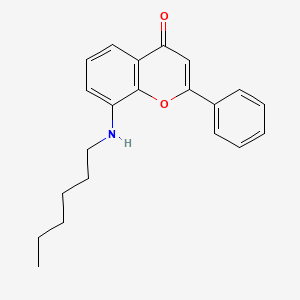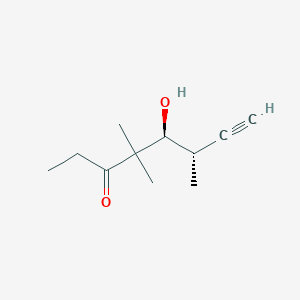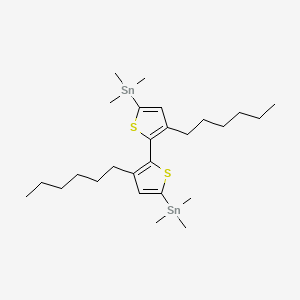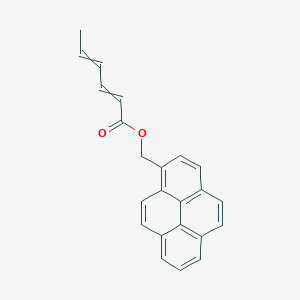
(Pyren-1-yl)methyl hexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyren-1-yl)methyl hexa-2,4-dienoate is a chemical compound with the molecular formula C23H18O2 and a molecular weight of 326.388 g/mol . This compound features a pyrene moiety attached to a hexa-2,4-dienoate ester, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-yl)methyl hexa-2,4-dienoate typically involves the esterification of pyrene-1-methanol with hexa-2,4-dienoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors to optimize yield and purity, followed by crystallization or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(Pyren-1-yl)methyl hexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrene-1-carboxylic acid derivatives.
Reduction: The double bonds in the hexa-2,4-dienoate can be reduced to form saturated esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Pyrene-1-carboxylic acid derivatives.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Pyren-1-yl)methyl hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Investigated for its potential in bioimaging and as a molecular marker.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of (Pyren-1-yl)methyl hexa-2,4-dienoate largely depends on its interaction with molecular targets. The pyrene moiety can intercalate into DNA, making it useful for nucleic acid diagnostics . Additionally, the compound’s ester group can undergo hydrolysis, releasing the active pyrene-1-methanol, which can further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrene-1-methanol: Shares the pyrene moiety but lacks the hexa-2,4-dienoate ester group.
Hexa-2,4-dienoic acid: Contains the diene structure but lacks the pyrene moiety.
Pyrene-1-carboxylic acid: An oxidized form of pyrene-1-methanol.
Uniqueness
(Pyren-1-yl)methyl hexa-2,4-dienoate is unique due to its combination of a fluorescent pyrene moiety and a reactive hexa-2,4-dienoate ester group. This dual functionality makes it versatile for various applications in chemistry, biology, and materials science.
Eigenschaften
CAS-Nummer |
920740-89-2 |
|---|---|
Molekularformel |
C23H18O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
pyren-1-ylmethyl hexa-2,4-dienoate |
InChI |
InChI=1S/C23H18O2/c1-2-3-4-8-21(24)25-15-19-12-11-18-10-9-16-6-5-7-17-13-14-20(19)23(18)22(16)17/h2-14H,15H2,1H3 |
InChI-Schlüssel |
JIHDEOACKLCCER-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


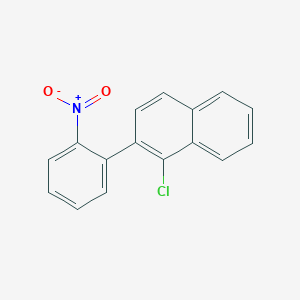
![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
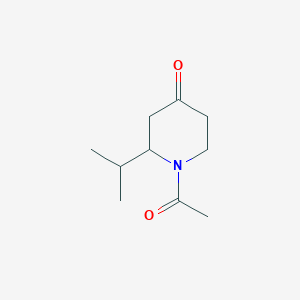
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
![(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14197449.png)
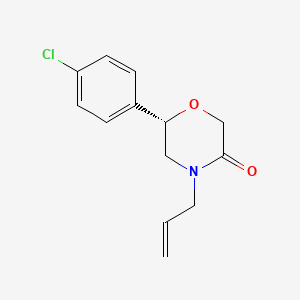
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-chlorophenyl)-1H-indole]](/img/structure/B14197458.png)
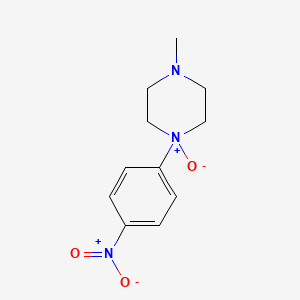
![2-[2-Fluoro-1-(4-methoxyphenyl)propyl]-5-methylthiophene](/img/structure/B14197478.png)
